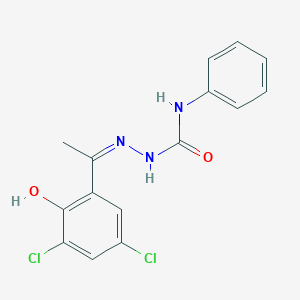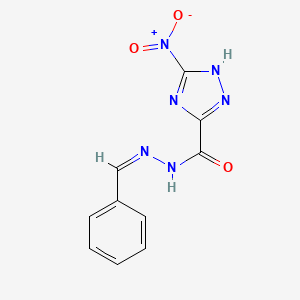![molecular formula C25H27N3O5 B6079188 1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate](/img/structure/B6079188.png)
1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as BPC-157 and is a peptide that is derived from a protein found in the digestive tract. BPC-157 has shown promising results in various studies related to its effects on wound healing, tissue repair, and inflammation.
Mechanism of Action
The exact mechanism of action of BPC-157 is not fully understood, but it is believed to involve the activation of various growth factors and signaling pathways involved in tissue repair and regeneration. BPC-157 has been shown to increase the expression of several growth factors, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which are important for angiogenesis and tissue repair.
Biochemical and Physiological Effects:
BPC-157 has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation and angiogenesis, the inhibition of inflammation, and the stimulation of collagen synthesis. BPC-157 has also been shown to have neuroprotective effects and may have potential use in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPC-157 for lab experiments is its ability to promote tissue repair and regeneration, which can be useful in various types of studies related to wound healing and tissue engineering. However, one limitation of BPC-157 is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several potential future directions for research related to BPC-157. One area of interest is the potential use of BPC-157 in the treatment of various neurological disorders, including traumatic brain injury and stroke. Other potential future directions include the development of new delivery methods for BPC-157 and the investigation of its potential use in combination with other drugs or therapies.
In conclusion, BPC-157 is a promising compound for scientific research related to wound healing, tissue repair, and inflammation. Its ability to promote tissue repair and regeneration makes it a valuable tool for various types of studies, and its potential use in the treatment of neurological disorders warrants further investigation. However, more research is needed to fully understand the mechanism of action of BPC-157 and its potential limitations in various research settings.
Synthesis Methods
The synthesis of BPC-157 involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, with each addition being protected by a temporary chemical group. The final product is then deprotected and purified to obtain the desired peptide.
Scientific Research Applications
BPC-157 has been extensively studied for its potential use in scientific research related to wound healing and tissue repair. Studies have shown that BPC-157 can accelerate the healing of various types of wounds, including skin, tendon, and muscle injuries. BPC-157 has also been shown to have anti-inflammatory effects, which may contribute to its ability to promote tissue repair.
properties
IUPAC Name |
[4-[(1-methylpyrrol-2-yl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O.C2H2O4/c1-24-13-5-8-22(24)18-25-14-16-26(17-15-25)23(27)21-11-9-20(10-12-21)19-6-3-2-4-7-19;3-1(4)2(5)6/h2-13H,14-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOUIDLRGBNDFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-biphenylylcarbonyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6079105.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6079120.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethyl-2-oxopentanamide](/img/structure/B6079132.png)

![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6079143.png)


![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6079165.png)
![5-(5-bromo-2-hydroxybenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6079172.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6079178.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6079183.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-(3-methylphenyl)urea](/img/structure/B6079185.png)
![3,8-dimethyl-3,5-dihydro-4H-[1,2,3]triazino[5,4-b]indol-4-one](/img/structure/B6079192.png)
![6-(3-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B6079193.png)